H-DL-Pro-DL-His-DL-Ser-DL-Arg-DL-Asn-OH.TFA
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Overview
Description
Fibronectin Fragment (1376-1380) is a short peptide sequence identified within the 9th type III fibronectin repeat. This fragment, often referred to by its sequence PHSRN, plays a crucial role in enhancing the cell-adhesive activity of the RGD sequence found in the 10th type III repeat . Fibronectin is a glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins as well as to other extracellular matrix components such as collagen, fibrin, and heparan sulfate proteoglycans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fibronectin Fragment (1376-1380) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods
Industrial production of fibronectin fragments often involves recombinant DNA technology. This method includes the insertion of the fibronectin gene into an expression vector, which is then introduced into a host cell such as Escherichia coli or Pichia pastoris. The host cells express the fibronectin fragment, which is subsequently purified using techniques like affinity chromatography .
Chemical Reactions Analysis
Types of Reactions
Fibronectin Fragment (1376-1380) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used in SPPS.
Cleavage: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed from these reactions is the fibronectin fragment itself, which can be further modified or conjugated with other molecules for specific applications .
Scientific Research Applications
Fibronectin Fragment (1376-1380) has a wide range of applications in scientific research:
Biology: It is used to study cell adhesion, migration, and wound healing processes.
Medicine: Research has shown that fibronectin fragments can inhibit tumor growth by inducing tumor cell detachment and reducing cell proliferation. This makes it a potential therapeutic agent in cancer treatment.
Mechanism of Action
Fibronectin Fragment (1376-1380) exerts its effects by binding to integrin receptors on the cell surface. This binding enhances the cell-adhesive activity of the RGD sequence, promoting cell adhesion and migration . The fragment also inhibits tumor growth by interfering with integrin α5β1, FAK (focal adhesion kinase), and FGFR1 (fibroblast growth factor receptor 1) signaling pathways .
Comparison with Similar Compounds
Similar Compounds
RGD Peptide: Another well-known cell-adhesive peptide that binds to integrins and promotes cell adhesion.
Fibronectin Fragment (III9-10): Contains the integrin-binding domain and is used to study cell adhesion and migration.
Uniqueness
Fibronectin Fragment (1376-1380) is unique in its ability to synergistically enhance the cell-adhesive activity of the RGD sequence when covalently linked to the corresponding site of a non-active recombinant construct . This makes it particularly valuable in applications requiring enhanced cell adhesion and migration.
Properties
IUPAC Name |
4-amino-2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N11O8.C2HF3O2/c25-18(37)8-16(23(42)43)34-20(39)14(4-2-6-30-24(26)27)32-22(41)17(10-36)35-21(40)15(7-12-9-28-11-31-12)33-19(38)13-3-1-5-29-13;3-2(4,5)1(6)7/h9,11,13-17,29,36H,1-8,10H2,(H2,25,37)(H,28,31)(H,32,41)(H,33,38)(H,34,39)(H,35,40)(H,42,43)(H4,26,27,30);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIUFJVCTDZYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40F3N11O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.